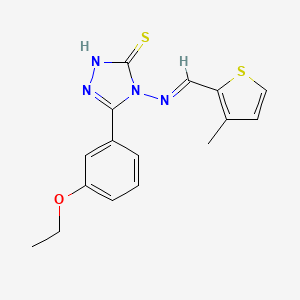
2-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-chlorobenzoate de 2-(2-(4-méthylbenzoyl)carbohydrazonoyl)phényle est un composé organique complexe de formule moléculaire C22H17ClN2O3 et de masse molaire de 392,845 g/mol . Ce composé est connu pour sa structure unique, qui comprend un groupe 4-méthylbenzoyle, un groupe carbohydrazonoyle et un groupe 4-chlorobenzoate. Il est souvent utilisé dans la recherche de découverte précoce en raison de ses propriétés chimiques rares et uniques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-chlorobenzoate de 2-(2-(4-méthylbenzoyl)carbohydrazonoyl)phényle implique généralement la réaction du chlorure de 4-méthylbenzoyle avec la carbohydrazide pour former l'intermédiaire 4-méthylbenzoyl carbohydrazide. Cet intermédiaire est ensuite mis à réagir avec l'acide 2-(4-chlorobenzoyl)benzoïque dans des conditions spécifiques pour obtenir le produit final . Les conditions de réaction incluent souvent l'utilisation de solvants tels que le dichlorométhane ou l'éthanol, et de catalyseurs comme la triéthylamine pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait généralement optimisé pour des rendements et une pureté plus élevés, impliquant des techniques avancées telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-chlorobenzoate de 2-(2-(4-méthylbenzoyl)carbohydrazonoyl)phényle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en ses formes réduites correspondantes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et des nucléophiles comme les amines et les alcools . Les réactions sont généralement réalisées à des températures et des conditions de pH contrôlées pour assurer des rendements optimaux .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, la réduction peut produire des formes réduites, et les réactions de substitution peuvent donner divers dérivés substitués .
Applications de recherche scientifique
Le 4-chlorobenzoate de 2-(2-(4-méthylbenzoyl)carbohydrazonoyl)phényle a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action du 4-chlorobenzoate de 2-(2-(4-méthylbenzoyl)carbohydrazonoyl)phényle implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité . Les cibles et les voies moléculaires exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
2-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires au 4-chlorobenzoate de 2-(2-(4-méthylbenzoyl)carbohydrazonoyl)phényle comprennent :
- 4-chlorobenzoate de 2-(2-(3-méthylbenzoyl)carbohydrazonoyl)phényle
- 4-chlorobenzoate de 2-(2-(2-méthylbenzoyl)carbohydrazonoyl)phényle
- Benzoate de 4-(2-(4-méthylbenzoyl)carbohydrazonoyl)phényle
Unicité
Ce qui distingue le 4-chlorobenzoate de 2-(2-(4-méthylbenzoyl)carbohydrazonoyl)phényle de ces composés similaires, c'est sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques uniques. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
Numéro CAS |
769142-93-0 |
|---|---|
Formule moléculaire |
C22H17ClN2O3 |
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
[2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H17ClN2O3/c1-15-6-8-16(9-7-15)21(26)25-24-14-18-4-2-3-5-20(18)28-22(27)17-10-12-19(23)13-11-17/h2-14H,1H3,(H,25,26)/b24-14+ |
Clé InChI |
VYYUQVBCLCHKJZ-ZVHZXABRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoic acid](/img/structure/B12030000.png)
![N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12030012.png)
![N-(2-chlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12030020.png)


![2-(4-methyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12030025.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12030032.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12030042.png)

![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12030059.png)

![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12030063.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12030069.png)
